3-Tosylimidazolidine-2,4-dione vs. Chloroquine: 3-Fold Superior Antiplasmodial Potency Against Pf3D7
In a direct head-to-head comparison within the same study, 3-Tosylimidazolidine-2,4-dione (2c) demonstrated a three-fold improvement in antiplasmodial potency relative to the clinical antimalarial chloroquine against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum in vitro [1]. This represents a significant potency advantage for a novel scaffold compound over an established therapeutic standard.
| Evidence Dimension | In vitro antiplasmodial activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.97 ± 0.01 nM |
| Comparator Or Baseline | Chloroquine: 11.9 nM (approximated; reported as three-fold higher than target compound) |
| Quantified Difference | 3-fold improvement (lower IC₅₀) |
| Conditions | Pf3D7 strain of Plasmodium falciparum; in vitro culture |
Why This Matters
This three-fold potency advantage over chloroquine against the Pf3D7 strain establishes 3-Tosylimidazolidine-2,4-dione as a quantitatively differentiated lead scaffold, providing a compelling rationale for its selection in antimalarial discovery programs over the established clinical comparator.
- [1] Chin, E.-Z.; Chang, W.-J.; Tan, H.-Y.; Liew, S. Y.; Lau, Y.-L.; Ng, Y.-L.; Nafiah, M. A.; Kurz, T.; Tan, S.-P. Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorg. Med. Chem. Lett. 2024, 101, 129701. View Source
